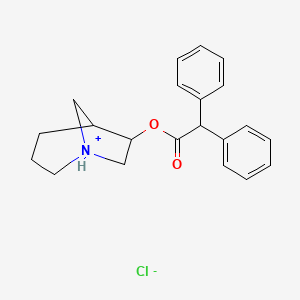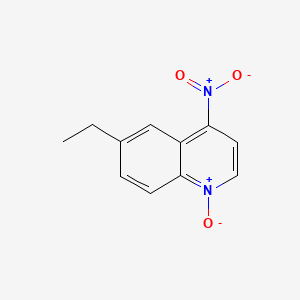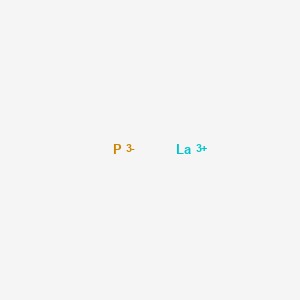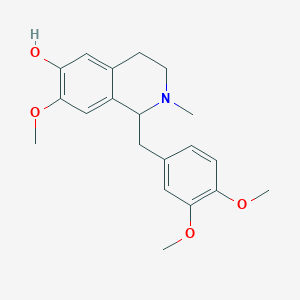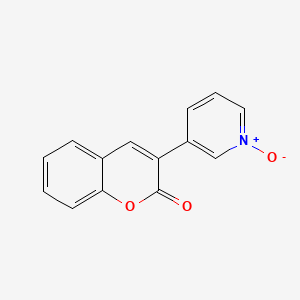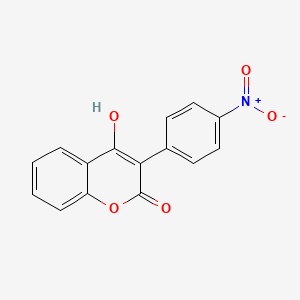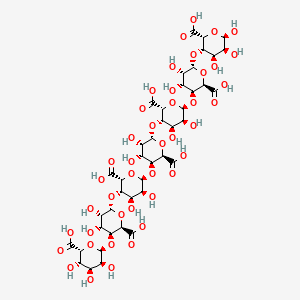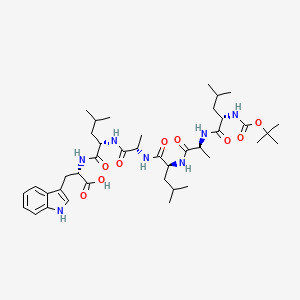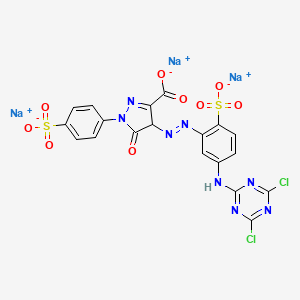![molecular formula C34H28Cl2N2O2 B13785090 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- CAS No. 67906-27-8](/img/structure/B13785090.png)
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes dichloro substitutions and tetrahydro-1-naphthalenyl amino groups, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- typically involves multiple steps. One common method starts with the chlorination of 9,10-anthracenedione to introduce the dichloro groups. This is followed by the reaction with 5,6,7,8-tetrahydro-1-naphthalenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields.
科学的研究の応用
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in cancer therapy.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer treatment, where it targets rapidly dividing cells. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and further contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without the dichloro and amino substitutions.
1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dye production.
Mitoxantrone: A related compound used in cancer therapy.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- lies in its specific substitutions, which enhance its biological activity and make it a valuable compound in medicinal chemistry. Its ability to intercalate into DNA and generate ROS distinguishes it from other anthraquinone derivatives.
特性
CAS番号 |
67906-27-8 |
|---|---|
分子式 |
C34H28Cl2N2O2 |
分子量 |
567.5 g/mol |
IUPAC名 |
6,7-dichloro-1,4-bis(5,6,7,8-tetrahydronaphthalen-1-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H28Cl2N2O2/c35-25-17-23-24(18-26(25)36)34(40)32-30(38-28-14-6-10-20-8-2-4-12-22(20)28)16-15-29(31(32)33(23)39)37-27-13-5-9-19-7-1-3-11-21(19)27/h5-6,9-10,13-18,37-38H,1-4,7-8,11-12H2 |
InChIキー |
MKOPRQXPAAQPSE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC=C2NC3=C4C(=C(C=C3)NC5=CC=CC6=C5CCCC6)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
